molecular formula C11H22FNO4S B13631821 tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate

tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate

Cat. No.: B13631821
M. Wt: 283.36 g/mol
InChI Key: IERIAIRURCWWAP-UHFFFAOYSA-N
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Description

tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as a precursor for the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein function.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate is unique due to its specific structural arrangement and the presence of the dimethylbutyl group.

Properties

Molecular Formula

C11H22FNO4S

Molecular Weight

283.36 g/mol

IUPAC Name

tert-butyl N-(4-fluorosulfonyl-2,2-dimethylbutyl)carbamate

InChI

InChI=1S/C11H22FNO4S/c1-10(2,3)17-9(14)13-8-11(4,5)6-7-18(12,15)16/h6-8H2,1-5H3,(H,13,14)

InChI Key

IERIAIRURCWWAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CCS(=O)(=O)F

Origin of Product

United States

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